2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various substituents such as fluorobenzylidene, methoxyphenyl, and methyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves a multi-step process. One common method involves the reaction of 6-ethylthiouracil with bromoacetic acid, anhydrous sodium acetate, acetic anhydride, acetic acid, and a suitable aldehyde . This one-pot reaction is regioselective and convenient, leading to the formation of the desired thiazolo[3,2-a]pyrimidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized thiazolo[3,2-a]pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-(3-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]benzimidazole: This compound shares a similar core structure but has a benzimidazole ring instead of a pyrimidine ring.
2-arylidene thiazolo[3,2-a]pyrimidines: These compounds have similar structural features and are studied for their potential biological activities.
Uniqueness
The uniqueness of 2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C28H22FN3O3S |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
(2E)-2-[(3-fluorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H22FN3O3S/c1-17-24(26(33)31-21-9-4-3-5-10-21)25(19-11-13-22(35-2)14-12-19)32-27(34)23(36-28(32)30-17)16-18-7-6-8-20(29)15-18/h3-16,25H,1-2H3,(H,31,33)/b23-16+ |
InChI Key |
WVKXMFWEUXEKOH-XQNSMLJCSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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